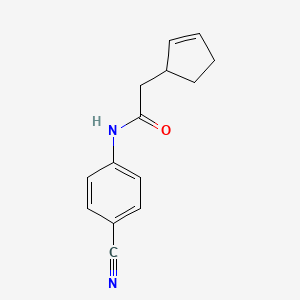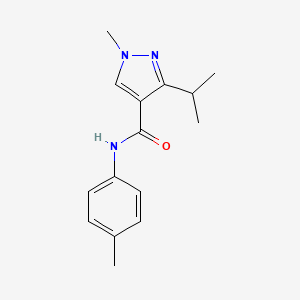
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a competitive antagonist at the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in a wide range of physiological processes including pain sensation, appetite, mood, and immune function.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, as well as to protect against neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it is not a complete antagonist, and can still activate certain signaling pathways downstream of the CB1 receptor.
Future Directions
There are a number of future directions for research involving N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of CB1 receptor antagonists such as N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the treatment of obesity and related metabolic disorders. Additionally, there is ongoing research into the use of N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide as a potential treatment for addiction and withdrawal, particularly in the context of opioid addiction. Finally, there is interest in the development of more potent and selective CB1 receptor antagonists for use in scientific research and potential therapeutic applications.
Synthesis Methods
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-methyl-2-propen-1-ol with 3,4-dihydrocoumarin in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-bromopyrazole and methylamine to yield N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of the endocannabinoid system, pain management, neuroprotection, and addiction. It has been shown to have antinociceptive effects in animal models of pain, as well as neuroprotective effects in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used to study the role of the endocannabinoid system in addiction and withdrawal.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)16-13(10-20(3)19-16)17(21)18-14-8-9-22-15-7-5-4-6-12(14)15/h4-7,10-11,14H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXNPAXIDNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)NC2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)









![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)

![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)